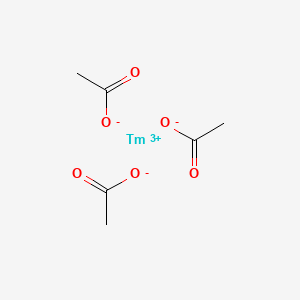

Thulium acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thulium acetate is the acetate salt of thulium, a rare earth element. It has the chemical formula Tm(CH₃COO)₃ and can exist in both tetrahydrate and anhydrous forms . This compound is known for its solubility in water and its crystalline appearance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thulium acetate can be synthesized by reacting thulium oxide with acetic acid. The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving thulium oxide in acetic acid under controlled conditions. The solution is then concentrated and crystallized to yield high-purity this compound .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions with other acids.

Complex Formation: this compound can form complexes with other compounds, such as iron acetylacetonate, to produce hexagonal crystals of thulium iron oxide.

Common Reagents and Conditions:

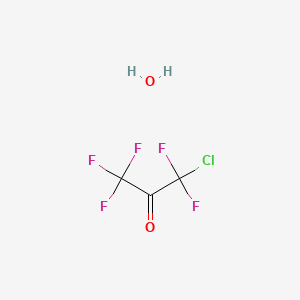

Trifluoroacetic Acid: Used in substitution reactions to produce thulium trifluoroacetate.

Iron Acetylacetonate: Used in complex formation reactions at elevated temperatures (around 300°C).

Major Products:

Thulium Trifluoroacetate: Formed from the reaction with trifluoroacetic acid.

Thulium Iron Oxide: Formed from the reaction with iron acetylacetonate.

Applications De Recherche Scientifique

Thulium acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of core-shell nanocrystals and other advanced materials.

Biology: Employed in various biochemical assays and studies due to its unique properties.

Industry: Applied in the production of optical glasses, structural ceramics, and catalysts.

Mécanisme D'action

The mechanism by which thulium acetate exerts its effects is primarily through its ability to form complexes and participate in substitution reactions. These reactions often involve the coordination of thulium ions with other molecules, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparaison Avec Des Composés Similaires

Thulium Trifluoroacetate: Similar in structure but contains trifluoroacetate instead of acetate.

Thulium Iron Oxide: A complex formed with iron acetylacetonate.

Uniqueness: Thulium acetate is unique due to its high solubility in water and its ability to form various complexes. Its versatility in undergoing substitution reactions and forming new compounds makes it valuable in both research and industrial applications .

Propriétés

Numéro CAS |

39156-80-4 |

|---|---|

Formule moléculaire |

C2H4O2Tm |

Poids moléculaire |

228.99 g/mol |

Nom IUPAC |

acetic acid;thulium |

InChI |

InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

CQUVSDBLYBZXRN-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] |

SMILES canonique |

CC(=O)O.[Tm] |

Key on ui other cas no. |

39156-80-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

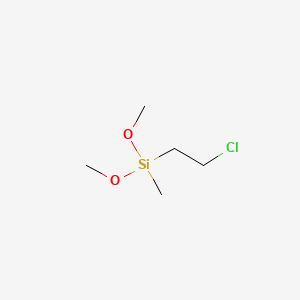

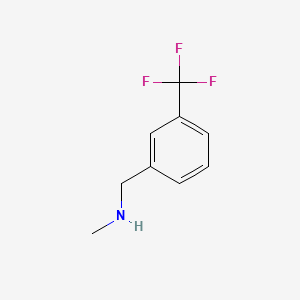

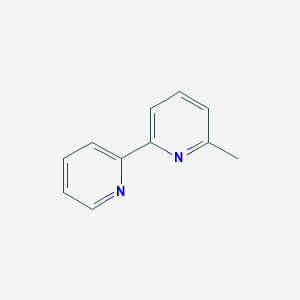

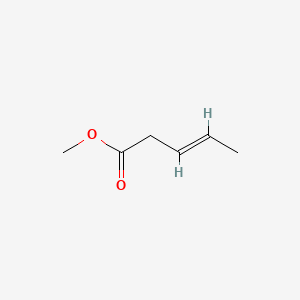

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the ligands in Thulium acetate complexes influence the observed f-f transitions in their electronic spectra?

A1: The choice of ligand in this compound complexes significantly impacts the observed f-f transitions in their electronic spectra. [, ] In the near-infrared (NIR) region, overtone vibrations of the ligands, particularly acetate and dipicolinate, show strong coupling with the f-f transitions, especially the hypersensitive ones. This coupling can lead to changes in the intensity and shape of the absorption bands. Additionally, in the ultraviolet (UV) region, ligand-based transitions like π → π, n → π, and potential metal-ligand charge transfer transitions can overlap with and affect the f-f transitions. These overlapping transitions should be carefully considered when analyzing the spectra of this compound complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)